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molecular formula C9H7NO3 B8301686 1-(6-Hydroxy-1,2-benzisoxazol-3-yl)ethanone

1-(6-Hydroxy-1,2-benzisoxazol-3-yl)ethanone

Cat. No. B8301686
M. Wt: 177.16 g/mol
InChI Key: XRFKGIVBCCYHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786374

Procedure details

350 ml of a 48% solution of hydrobromic acid are added to 34.2 g of 1-(6-methoxy-1,2-benzisoxazol-3-yl)ethanone in 350 ml of acetic acid. The reaction mixture is refluxed for 6.5 h, cooled, and then poured onto a mixture of ice/water. The precipitated crude product is isolated by filtration and washed with water. This crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3), giving 1-(6-hydroxy-1,2-benzisoxazol-3-yl)ethanone having a melting point of 159°-161° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:15]=[CH:14][C:7]2[C:8]([C:11](=[O:13])[CH3:12])=[N:9][O:10][C:6]=2[CH:5]=1>C(O)(=O)C>[OH:3][C:4]1[CH:15]=[CH:14][C:7]2[C:8]([C:11](=[O:13])[CH3:12])=[N:9][O:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
34.2 g
Type
reactant
Smiles
COC1=CC2=C(C(=NO2)C(C)=O)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 6.5 h
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated crude product
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
This crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(C(=NO2)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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